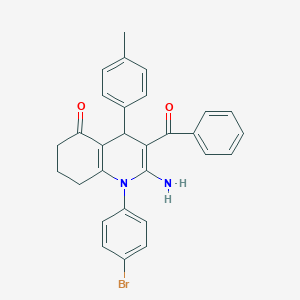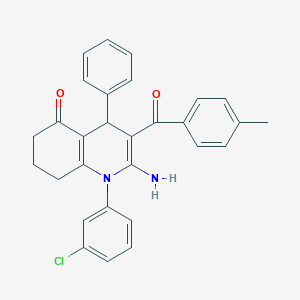![molecular formula C23H15F3N2OS B304425 [3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone](/img/structure/B304425.png)
[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone is a compound that has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone has been used in a variety of scientific research applications, including drug discovery and development, chemical biology, and medicinal chemistry. This compound has been shown to have potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of [3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. This compound has been shown to have potent activity against a variety of cancer cell lines, suggesting that it may target key pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. This compound has also been shown to have anti-inflammatory and neuroprotective effects, suggesting that it may have potential for the treatment of a variety of diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of [3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone is its potency and specificity, which make it a valuable tool for studying specific signaling pathways and enzymes. However, this compound can be difficult to synthesize and purify, and its use may be limited by its toxicity and potential for off-target effects.
Future Directions
There are a number of future directions for research on [3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone. One area of focus is the development of more efficient and scalable synthesis methods, which would enable larger-scale studies of this compound. Another area of interest is the identification of specific targets and pathways that are affected by this compound, which could lead to the development of more targeted therapies for cancer and other diseases. Finally, there is a need for further studies to evaluate the safety and efficacy of this compound in preclinical and clinical settings.
Synthesis Methods
The synthesis of [3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine-3-carbaldehyde with 2,3-dihydrothieno[2,3-b]pyridine-5-carboxylic acid, followed by reduction with sodium borohydride and subsequent treatment with 9H-fluoren-2-ylmagnesium bromide. This method has been optimized for high yield and purity.
properties
Product Name |
[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone |
|---|---|
Molecular Formula |
C23H15F3N2OS |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone |
InChI |
InChI=1S/C23H15F3N2OS/c1-11-8-17(23(24,25)26)28-22-18(11)19(27)21(30-22)20(29)13-6-7-16-14(10-13)9-12-4-2-3-5-15(12)16/h2-8,10H,9,27H2,1H3 |
InChI Key |
OQTXPOLKBWMFLU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4)N)C(F)(F)F |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B304362.png)
![2-Amino-4-isopropyl-6-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B304363.png)
![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304364.png)
